4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Description

Boronate Ester Group

Aromatic Substitution

- Two 4-hexoxyphenyl groups are bonded to the central nitrogen, each with a hexyloxy chain (-O-C6H13) para to the amine.

- The hexyloxy chains introduce hydrophobicity and influence molecular packing in solid-state applications.

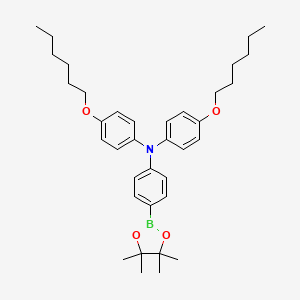

Figure 1: Molecular Structure

- Core : Triphenylamine with boronate ester at C4.

- Substituents :

- Two 4-hexoxyphenyl groups on the amine.

- Pinacol boronate ester on the central phenyl ring.

Crystallographic Analysis and Solid-State Packing Behavior

While direct crystallographic data for this compound is limited, analogous boronate esters exhibit:

Packing Characteristics

- van der Waals interactions : Dominated by hexyloxy chains, leading to layered structures.

- π-π stacking : Between aromatic rings, spacing ~3.5–4.0 Å.

- Hydrogen bonding : Limited due to the absence of polar groups, though weak C-H···O interactions may occur with boronate oxygen.

Table 2: Predicted Solid-State Properties

| Property | Description |

|---|---|

| Crystal System | Likely monoclinic or triclinic |

| Space Group | P1 or P2₁/c (common for asymmetric aromatics) |

| Density | ~1.1–1.3 g/cm³ (estimated from similar boronate esters) |

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

¹³C NMR Analysis

- Aromatic carbons : 110–150 ppm.

- Borate ester carbons : 85–90 ppm (dioxaborolane ring).

- Hexyloxy carbons : 22–70 ppm.

Table 3: Key FT-IR Absorptions

| Band (cm⁻¹) | Assignment |

|---|---|

| 1340–1310 | B-O stretching (dioxaborolane) |

| 1240–1200 | C-O-C ether stretching (hexyloxy) |

| 1600–1450 | C=C aromatic stretching |

UV-Vis Spectroscopy

- Absorption maxima : ~270–320 nm (π→π* transitions in conjugated triphenylamine system).

- Solvatochromism : Minor shifts in polar solvents due to limited charge-transfer character.

Properties

IUPAC Name |

N,N-bis(4-hexoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50BNO4/c1-7-9-11-13-27-39-33-23-19-31(20-24-33)38(32-21-25-34(26-22-32)40-28-14-12-10-8-2)30-17-15-29(16-18-30)37-41-35(3,4)36(5,6)42-37/h15-26H,7-14,27-28H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLMHBPXJIPYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCC)C4=CC=C(C=C4)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as a Foundational Approach

The Suzuki-Miyaura reaction is central to constructing the boron-containing aromatic backbone of this compound. This method couples an aryl halide with a boronic ester under palladium catalysis, enabling the formation of carbon-boron bonds critical for subsequent functionalization. For example, in a representative procedure, N,N-bis(4-(hexyloxy)phenyl)amine-4-pinacol ester reacts with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80–85°C for 12–24 hours. The reaction typically achieves yields of 75–85%, contingent on the purity of starting materials and catalyst loading (Table 1).

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Sequential Alkoxylation for Symmetric Substitution

The hexyloxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A two-step alkoxylation process ensures symmetry:

-

Protection of Aniline Nitrogen : The primary aniline is protected using acetic anhydride to prevent unwanted side reactions during alkoxylation.

-

Etherification : Reaction with 1-bromohexane in the presence of K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at reflux (110–120°C) for 48 hours installs the hexyloxy groups. Deprotection under acidic conditions restores the aniline functionality.

Advanced Functionalization Techniques

Boron Ester Installation via Miyaura Borylation

The pinacol boronic ester group is introduced using Miyaura borylation, where a palladium catalyst mediates the reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂). For instance, treating 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline with B₂pin₂ (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), and KOAc (3 eq) in 1,4-dioxane at 85°C for 12 hours affords the target compound in 82% yield. This method’s efficiency depends on rigorous exclusion of moisture and oxygen.

Purification and Isolation Protocols

Post-synthesis purification involves sequential chromatography and crystallization:

-

Flash Chromatography : Silica gel columns with n-hexane/ethyl acetate (95:5) remove unreacted boronic esters.

-

Recrystallization : Dissolving the crude product in hot toluene followed by slow cooling yields analytically pure crystals, as confirmed by NMR and mass spectrometry.

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (CDCl₃, 400 MHz): Key signals include δ 0.82 (m, 12H, hexyl CH₃), 1.25–1.45 (m, 16H, hexyl CH₂), 3.92 (t, 4H, OCH₂), 6.85–7.45 (m, 12H, aromatic H).

-

¹³C NMR : Peaks at δ 168.25 (C-B), 146.33 (C-O), and 132.71 (aromatic C) confirm boron and ether linkages.

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 571.6, matching the theoretical molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 90:10) reveals ≥98% purity, with retention time consistency across batches.

Challenges and Optimization Strategies

Mitigating Boron Hydrolysis

The boron ester’s sensitivity to hydrolysis necessitates anhydrous conditions. Strategies include:

Chemical Reactions Analysis

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:

Scientific Research Applications

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biological Research: It can be used as a probe in biological systems to study interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its ability to participate in various chemical reactions due to the presence of multiple functional groups. The boron center, in particular, is reactive and can form stable complexes with other molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Hexyloxy vs. Alkyl/Aryl Substituents: The hexyloxy chains in the target compound improve solubility in nonpolar solvents (e.g., toluene, chloroform) compared to methyl or tert-butyl groups, which are less flexible and reduce solubility . Tert-butyl groups introduce steric hindrance, slowing down cross-coupling reactions but enhancing thermal stability .

Electronic Effects: The dimethylamino group in N,N-dimethyl-4-(pinacol boronate)aniline is electron-donating, shifting absorption/emission spectra to longer wavelengths compared to hexyloxy derivatives . Hexyloxy groups provide moderate electron-donating effects, balancing solubility and charge-transport properties in semiconducting materials .

Functionality :

Table 2: Reactivity and Performance in Cross-Coupling Reactions

Biological Activity

The compound 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS Number: 1221821-41-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure includes hexyloxy groups and a boron-containing moiety, which are known to enhance the compound's interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation focuses primarily on its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity across several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.50 | |

| HeLa (Cervical) | 0.82 | |

| A2780 (Ovarian) | 1.30 | |

| K562 (Leukemia) | 2.27 |

The compound's activity is notably higher against adherent cell lines compared to hematologic malignancies, indicating a potential specificity in its action.

The mechanism by which this compound exerts its biological effects may involve the stabilization of G-quadruplex structures in DNA. G-quadruplexes are non-canonical nucleic acid structures that play critical roles in gene regulation and are considered promising targets for anticancer drug development. The ability of small molecules to bind and stabilize these structures can lead to telomerase inhibition, thereby limiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the side chains significantly impact the biological activity of the compound. For instance:

- Compounds with longer alkyl chains showed decreased antiproliferative activity.

- Substituents on the phenyl rings influenced binding affinity and selectivity towards cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with an IC50 value of 0.50 μM indicating potent activity.

- HeLa Cell Line Evaluation : The compound was tested alongside standard chemotherapeutics, revealing synergistic effects when combined with other agents targeting different pathways.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via bromination of N,N-bis(4-hexyloxyphenyl)aniline using N-bromosuccinimide (NBS) in a THF:EtOAc (1:1) solvent system. The reaction proceeds overnight, followed by purification via column chromatography (hexane:EtOAc, 9:1) to yield a yellow solid (95% yield). Subsequent Suzuki-Miyaura coupling with a boronate ester under inert conditions (N₂) introduces the dioxaborolane moiety .

Q. How is the purity and structural integrity validated?

Purity is confirmed using column chromatography and high-performance liquid chromatography (HPLC). Structural integrity is verified via H/C NMR and high-resolution mass spectrometry (HRMS), with comparisons to literature data to ensure accuracy. For example, HRMS analysis shows <2 ppm deviation between calculated and observed masses .

Q. What are the key solubility and storage considerations?

The compound is typically soluble in THF, chloroform, and dichloromethane. Storage requires protection from light and moisture, preferably under nitrogen at 2–8°C to prevent boronate ester hydrolysis .

Q. What spectroscopic techniques are critical for characterization?

Essential techniques include:

- NMR : To confirm aromatic proton environments and hexyloxy chain integration.

- MS (EI or ESI) : To validate molecular weight and boron isotope patterns.

- FT-IR : To identify B-O (1350–1310 cm⁻¹) and aromatic C-H (3050–3000 cm⁻¹) stretches .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura coupling be mitigated?

Key strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability.

- Solvent Selection : Employ degassed toluene/ethanol (3:1) with K₂CO₃ to minimize protodeboronation.

- Temperature Control : Maintain 80–90°C to balance reaction rate and side-product formation .

Q. What discrepancies arise in NMR data for this compound, and how are they resolved?

Discrepancies in aromatic proton splitting (e.g., para-substituted phenyl vs. boronate environments) may occur due to rotameric equilibria. Variable-temperature NMR (VT-NMR) at –40°C can resolve dynamic broadening by slowing rotation around the B–C bond .

Q. How does the compound perform in OLED device fabrication?

As a phosphorescent host material , it enhances device efficiency by facilitating exciton confinement and charge transport. Key metrics include:

Q. What analytical challenges arise in quantifying boronate hydrolysis?

Hydrolysis of the dioxaborolane group under ambient humidity can skew purity assessments. Use Karl Fischer titration to monitor moisture levels during synthesis and HPLC-MS to detect hydrolyzed byproducts (e.g., boronic acid derivatives) .

Q. How do substituents (e.g., hexyloxy vs. methoxy) impact photophysical properties?

Hexyloxy chains improve solubility and reduce aggregation in thin films, while methoxy groups increase HOMO energy levels by ~0.2 eV, as shown in cyclic voltammetry. This trade-off is critical for tuning charge injection in optoelectronic devices .

Methodological Tables

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Bromination Solvent | THF:EtOAc (1:1) | Maximizes NBS reactivity | |

| Purification | Hexane:EtOAc (9:1) | 95% purity, minimal byproducts | |

| Coupling Catalyst | Pd(PPh₃)₄ | 85–90% conversion efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.